2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-10-9-18(20(28-2)21(19)29-3)22(26)23-11-12-24-13-15-25(16-14-24)17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPNDEUSIMURJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is the alkylation of 2,3,4-trimethoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide bond can produce primary amines.
Scientific Research Applications
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic effects.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the benzamide core, substituents, and pharmacological profiles. Below is a detailed comparison:
Substituent Variations on the Benzamide Core
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) :
This analog replaces methoxy groups with hydroxyl moieties at positions 3, 4, and 3. Unlike the query compound, THHEB exhibits potent antioxidant activity, with an IC₅₀ of 22.8 µM against DPPH radicals and 2.5 µM against superoxide radicals, outperforming ascorbic acid in scavenging assays . The hydroxyl groups enhance electron donation, crucial for radical neutralization, whereas methoxy groups in the query compound may reduce antioxidant efficacy but improve metabolic stability.- 3-Methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Lacking methoxy groups at positions 2 and 4, this mono-methoxy analog shares the piperazine-ethylamide backbone.
Piperazine/Piperidine Modifications
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) :
Replacing the 4-phenylpiperazine with a piperidine ring and introducing an iodine atom enables sigma receptor targeting. This compound binds DU-145 prostate cancer cells with high affinity (Kd = 5.80 nM for sigma-1 receptors) and demonstrates utility in tumor imaging . The query compound’s phenylpiperazine group may favor dopamine receptor interactions over sigma receptors.5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide :
This analog features a pentanamide chain and a 2,4-dichlorophenyl-substituted piperazine. The extended alkyl chain and halogenated aryl group may enhance lipophilicity and dopamine D3 receptor selectivity, though specific binding data are unavailable .
Heterocyclic Replacements
- 2,3,4-Trimethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide :
Substituting the piperazine-ethyl group with a pyrazole ring shifts the core pharmacophore. Pyrazole-containing analogs are prevalent in kinase inhibitors, suggesting divergent therapeutic applications compared to piperazine-based compounds .
Pharmacological and Physicochemical Data Comparison
Key Structural-Activity Relationship (SAR) Insights
Methoxy vs. Hydroxyl Groups : Methoxy substituents improve metabolic stability and lipophilicity but reduce antioxidant capacity compared to hydroxyl groups .
Piperazine vs. Piperidine : Piperazine derivatives (e.g., query compound) may target dopamine receptors, while piperidine analogs (e.g., [¹²⁵I]PIMBA) favor sigma receptor binding .
Halogenation and Lipophilicity : Chlorine or iodine substituents enhance receptor affinity and tumor uptake in imaging agents but may increase toxicity risks .
Biological Activity
2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound that has gained attention in pharmacological research due to its unique structural features and potential therapeutic applications. The compound possesses a phenylpiperazine moiety, which is known for its interactions with neurotransmitter receptors, and multiple methoxy groups that may enhance its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The phenylpiperazine group is known to modulate serotonin and dopamine receptors, which are critical in regulating mood and behavior. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antidepressant | Modulation of serotonin receptors may lead to antidepressant effects. |
| Anticonvulsant | Some derivatives have shown anticonvulsant properties in animal models. |
| Antibacterial | Certain analogs have demonstrated antibacterial activity against various pathogens. |
| Anticancer | Compounds with similar frameworks have exhibited cytotoxic effects against cancer cell lines. |
Case Studies and Research Findings
- Antidepressant Activity : A study conducted on similar phenylpiperazine derivatives highlighted their ability to enhance serotonin levels in the brain, suggesting potential for treating depression .
- Anticonvulsant Properties : In a screening of compounds related to this compound, several exhibited significant anticonvulsant activity in models such as the maximal electroshock test .
- Antibacterial Effects : Research on quinazoline derivatives indicated promising antibacterial properties, suggesting that modifications to the benzamide structure could enhance similar activities in this compound.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Phenylpiperazine Intermediate : This is synthesized through the reaction of piperazine with phenyl halides.
- Attachment of Methoxy Groups : The methoxy groups are introduced through methylation reactions using appropriate reagents.
- Final Assembly : The final compound is formed by coupling the benzamide with the piperazine derivative.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise coupling : Reacting 2,3,4-trimethoxybenzoyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
- Purification : Use column chromatography (silica gel, gradient elution with methanol/dichloromethane) or preparative HPLC to isolate the product. Monitor purity via TLC (Rf ~0.4 in 10% MeOH/DCM) .
- Yield enhancement : Adjust stoichiometry (1.2:1 molar ratio of amine to acyl chloride) and use catalysts like DMAP (4-dimethylaminopyridine) to accelerate coupling .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm, singlet), piperazine ethyl protons (δ 2.5–3.0 ppm, multiplet), and aromatic protons (δ 6.8–7.4 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~167 ppm) and quaternary carbons in the trimethoxybenzamide moiety .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~455.5) .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. What experimental approaches are recommended to determine the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Perform shake-flask assays in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Measure via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis-prone sites (e.g., amide bonds) require pH-specific stability testing .
- Lipophilicity : Calculate logP values using reverse-phase HPLC (C18 column, methanol/water gradient) .
Advanced Research Questions
Q. How can researchers identify the biological targets of this compound?
- Methodological Answer :
- Radioligand Binding Assays : Screen against receptor panels (e.g., dopamine D2/D3, serotonin 5-HT1A) using tritiated ligands to measure displacement .
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with acetylcholinesterase (AChE) or GPCRs, guided by structural analogs in and .
- Functional Assays : Test cAMP modulation in HEK293 cells expressing dopamine D3 receptors to confirm agonism/antagonism .
Q. How should contradictory bioactivity data (e.g., varying IC50 values across assays) for this compound be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments in standardized conditions (e.g., cell line: SH-SY5Y for neuroactivity; buffer pH 7.4) .
- Structural-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., 3,4,5-trimethoxy vs. dimethoxy derivatives) to identify critical substituents .
- Off-Target Profiling : Use kinome-wide screening to rule out kinase inhibition or nonspecific binding .
Q. What methodologies are suitable for assessing the metabolic stability of this compound?
- Methodological Answer :
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme interactions .
- In Vivo Pharmacokinetics : Administer to rodents (IV/PO) and measure plasma half-life (t½) and bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the piperazine substituents (e.g., replace phenyl with pyridyl) or trimethoxy positions (e.g., 2,4,5 vs. 3,4,5) .
- Biological Testing : Evaluate analogs in dose-response assays (e.g., AChE inhibition at 0.1–100 µM) .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to predict optimal substituent configurations .
Q. What mechanistic studies can elucidate the inhibitory effects of this compound on acetylcholinesterase (AChE)?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with acetylthiocholine substrate. Calculate Ki values via Lineweaver-Burk plots .
- X-ray Crystallography : Co-crystallize the compound with AChE (Torpedo californica) to resolve binding interactions (e.g., piperazine sulfonamide in the catalytic gorge) .
- Molecular Dynamics Simulations : Simulate binding stability over 100 ns trajectories using GROMACS .
Q. How can researchers determine the three-dimensional conformation of this compound in solution?
- Methodological Answer :
- X-ray Diffraction (XRD) : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) and resolve the structure .
- NOESY NMR : Detect nuclear Overhauser effects to map spatial proximity of protons (e.g., piperazine ethyl chain vs. benzamide aromatic protons) .
- Computational Conformational Analysis : Use Gaussian 16 to calculate lowest-energy conformers with DFT (B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
